molecular formula C7H12N2O3 B14523819 3-methoxy-N-methyl-N-(methylcarbamoyl)prop-2-enamide CAS No. 62415-73-0

3-methoxy-N-methyl-N-(methylcarbamoyl)prop-2-enamide

Cat. No.: B14523819
CAS No.: 62415-73-0
M. Wt: 172.18 g/mol
InChI Key: PXZGIYMHGWNOPY-UHFFFAOYSA-N
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Description

3-methoxy-N-methyl-N-(methylcarbamoyl)prop-2-enamide is an organic compound with the molecular formula C6H11NO2 It is a derivative of prop-2-enamide, featuring a methoxy group and a methylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-methyl-N-(methylcarbamoyl)prop-2-enamide typically involves the reaction of 3-methoxyprop-2-enamide with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction parameters and efficient production of the compound. The use of automated systems and advanced monitoring techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-methyl-N-(methylcarbamoyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and methylcarbamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various derivatives with different functional groups.

Scientific Research Applications

3-methoxy-N-methyl-N-(methylcarbamoyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-N-(methylcarbamoyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(methylcarbamoyl)prop-2-enamide
  • 3-methoxyprop-2-enamide
  • N-methylprop-2-enamide

Uniqueness

3-methoxy-N-methyl-N-(methylcarbamoyl)prop-2-enamide is unique due to the presence of both methoxy and methylcarbamoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62415-73-0

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

3-methoxy-N-methyl-N-(methylcarbamoyl)prop-2-enamide

InChI

InChI=1S/C7H12N2O3/c1-8-7(11)9(2)6(10)4-5-12-3/h4-5H,1-3H3,(H,8,11)

InChI Key

PXZGIYMHGWNOPY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C(=O)C=COC

Origin of Product

United States

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